(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C6H11NO . It is a liquid in its physical form .
Synthesis Analysis
The most common method for the synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[2.2.1]heptan-2-amine can be viewed using Java or Javascript .Chemical Reactions Analysis
There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis
7-Oxabicyclo[2.2.1]heptan-2-amine has a molecular weight of 98.1430 . It is a liquid at room temperature . The compound is highly flammable .Scientific Research Applications
Actinide Extraction Studies
A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides was synthesized for the extraction of trivalent and tetravalent actinides from HNO3 medium. Among these, the N,N-bis-2-ethylhexyl substituted diamide exhibited superior extraction capabilities for actinides while maintaining low extraction levels for Sr(ii) and Ru(iii), enhancing selectivity for actinides. The study underscores the potential of these compounds in nuclear waste management and actinide recovery processes (Sharma et al., 2015).
Synthetic Routes for Natural Product Analogues
7-Oxabicyclo[2.2.1]heptanes have been synthesized through various methods, including the Diels–Alder reaction, and are noted for their biological activities. These compounds serve as crucial chirons in the asymmetric synthesis of natural products and bioactive compounds, demonstrating their importance in the development of new therapeutic agents (Moreno‐Vargas & Vogel, 2014).
Anticancer Activity of Analogues
Norcantharidin analogs, synthesized through direct condensation, showcased selective toxic and antiproliferative effects against human hepatoma cell lines without affecting normal cells. This finding highlights the therapeutic potential of 7-Oxabicyclo[2.2.1]heptan-2-amine derivatives in cancer treatment, offering a pathway for developing novel oncology medications (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Chemical Library Development
A chemical library based on the 7-oxabicyclo[2.2.1]heptene ring system, a common motif in pharmacologically significant molecules, was developed to generate topologically complex compounds. This endeavor underscores the utility of 7-Oxabicyclo[2.2.1]heptan-2-amine derivatives in high-throughput screening and drug discovery, emphasizing their role in identifying new therapeutic agents (Luesse et al., 2012).
Stereoselective Synthesis for Drug Design
The stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones demonstrated a novel methodology for producing methyl cis-3-aminotetrahydrofuran-2-carboxylates. Such methodologies facilitate the creation of bioactive compounds with potential applications in drug design and development, highlighting the adaptability and significance of 7-Oxabicyclo[2.2.1]heptan-2-amine derivatives in medicinal chemistry (Mollet, D’hooghe, & Kimpe, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 7-Oxabicyclo[22It’s worth noting that related compounds, such as 7-oxanorbornanes, have been found to exhibit interesting biological activity .
Mode of Action
The exact mode of action of 7-Oxabicyclo[22It’s known that 7-oxanorbornanes, which are structurally similar, can interact with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 7-Oxabicyclo[22Related compounds, such as 7-oxanorbornanes, have been found to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that 7-oxanorbornanes, a class of compounds to which 7-Oxabicyclo[2.2.1]heptan-2-amine belongs, have interesting biological activity .
Molecular Mechanism
It is known that 7-oxanorbornanes can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Oxabicyclo[2.2.1]heptan-2-amine involves the conversion of a cyclic ketone to an imine, followed by reduction to the amine.", "Starting Materials": [ "Cyclopentanone", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Methanol" ], "Reaction": [ "Cyclopentanone is reacted with ammonia to form the imine intermediate.", "The imine intermediate is reduced using hydrogen gas and a palladium on carbon catalyst to form the amine.", "The amine is then treated with methanol to form the final product, 7-Oxabicyclo[2.2.1]heptan-2-amine." ] } | |
CAS RN |
1190424-96-4 |
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChI Key |
DZOONCSMZVPSHJ-PBXRRBTRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)N |
SMILES |
C1CC2C(CC1O2)N |
Canonical SMILES |
C1CC2C(CC1O2)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.